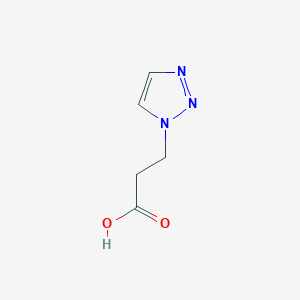

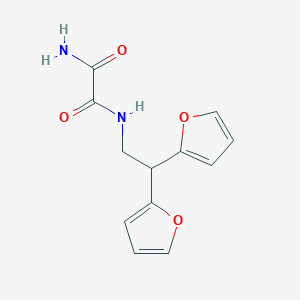

![molecular formula C13H14BrN3O2 B2828266 1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 957006-96-1](/img/structure/B2828266.png)

1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for other pyrazole derivatives .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Aplicaciones Científicas De Investigación

Square Planar Pd(II) Complexes

Research demonstrates the synthesis and characterization of square planar mononuclear Pd(II) complexes involving substituted 2-(pyrazole-1-yl)phenylamines derived from 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole (DNP). These complexes exhibit unprecedented helical twists, showcasing their potential in developing novel molecular architectures with unique optical and electronic properties M. Drew et al., 2007.

Structural and Spectral Characteristics

A study explored the structural and spectral characteristics of conjugated pyrazoles, highlighting how functional groups influence tautomeric behavior and energy band gaps. This research is crucial for understanding the electronic properties of pyrazole derivatives and their applications in materials science K. H. Ibnaouf et al., 2019.

Antibacterial and DNA Photocleavage Study

1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles were synthesized and evaluated for their antibacterial potential and DNA photocleavage ability. This research contributes to the development of new antimicrobial agents and tools for genetic engineering Tulika Sharma et al., 2020.

Synthesis of Chlorantraniliprole

The paper details the synthesis process of chlorantraniliprole, starting from 3-methyl-2-nitrobenzoic acid and involving a key intermediate, demonstrating the compound's relevance in agricultural chemistry Chen Yi-fen et al., 2010.

Substituted 4-Nitrosopyrazoles in Diels-Alder Reaction

This study investigates the reactivity of 3,5-substituted 4-nitroso-1H-pyrazoles with diene hydrocarbons, aiming to synthesize substituted oxazines, pyrazoles, and but-2-en-1-ones with potential biological activity. The findings could lead to new pharmaceuticals D. S. Volkova et al., 2021.

Electrophilic Substitution and Antitumor Agents

A study on the electrophilic substitution of dimethyl 1-methylcarbazole-2,3-dicarboxylate led to the synthesis of b-fused carbazoles, indicating their potential as antitumor agents. This research highlights the therapeutic applications of pyrazole derivatives N. Haider et al., 2014.

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-9-6-10(2)17(15-9)13(8-16(18)19)11-4-3-5-12(14)7-11/h3-7,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUGYAWIKPZYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)

![Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2828191.png)

![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)

![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2828201.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)